N'-(p-Methoxybenzyl)-N,N-dimethylformamidine
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Overview
Description
N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is an organic compound that features a p-methoxybenzyl group attached to a formamidine moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines and alcohols due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine typically involves the reaction of p-methoxybenzyl chloride with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(p-Methoxybenzyl)-N,N-dimethylformamidine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the formamidine moiety to a corresponding amine.
Substitution: The p-methoxybenzyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative deprotection.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed depending on the desired substitution.
Major Products Formed
- p-Methoxybenzaldehyde
Reduction: Corresponding amine derivatives
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine primarily involves its role as a protecting group. The p-methoxybenzyl group stabilizes the compound and can be selectively removed under oxidative conditions. This allows for the temporary protection of functional groups during complex synthetic sequences .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethylformamidine
- N-(p-Methoxyphenyl)-N,N-dimethylformamidine
- N-(p-Methoxybenzyl)-N,N-diethylformamidine
Uniqueness
N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is unique due to its specific p-methoxybenzyl group, which provides enhanced stability and selectivity in protecting group chemistry. This makes it particularly useful in synthetic applications where selective deprotection is required .
Properties
CAS No. |
101398-68-9 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-12-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
XTTRDPBXGYNKNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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